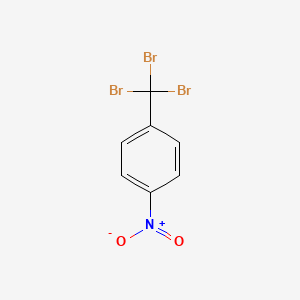

Benzene, 1-nitro-4-(tribromomethyl)-

Descripción general

Descripción

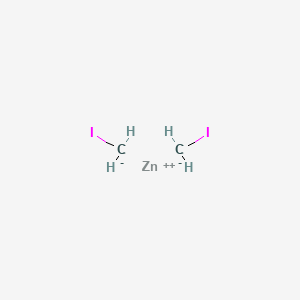

“Benzene, 1-nitro-4-(tribromomethyl)-” is a chemical compound with the molecular formula C7H4Br3NO2 . It belongs to the categories of aromatic hydrocarbons, organobromides, and nitro compounds .

Molecular Structure Analysis

The molecular weight of “Benzene, 1-nitro-4-(tribromomethyl)-” is 373.82 . The structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C7H6BrNO2/c8-5-6-1-3-7 (4-2-6)9 (10)11/h1-4H,5H2 .Aplicaciones Científicas De Investigación

Spectroscopic Investigation of Nitro-Substituted Benzene Derivatives

A detailed spectroscopic study on 4-nitro-3-(tribromomethyl)aniline, among other nitro-substituted benzene derivatives, was conducted to understand the impact of substituent groups on molecular and electronic properties. Fourier transform infrared (FT-IR) and FT-Raman spectra were recorded, and a comprehensive vibrational assignment was carried out. The study highlighted how the position and electron donor-acceptor capabilities of substituent groups significantly affect the molecular properties. Calculations of the total dipole moment and first-order hyperpolarizability were performed, alongside Mulliken's charges and natural bonding orbital (NBO) analysis, to explore various intramolecular interactions responsible for molecular stabilization. The thermodynamic functions and HOMO-LUMO energies were also computed, providing insights into the charge transfer within the molecule (Saravanan, Balachandran, & Viswanathan, 2014).

Crystal Engineering and Host-Guest Chemistry

1,3,5-Triaroylbenzenes as Inclusion Hosts

Research on 1,3,5-Tris(4-nitrobenzoyl)benzene demonstrated its ability to form 1:1 crystalline inclusion complexes with specific solvents like CH2Cl2 and DMSO, mediated by C–H···O hydrogen bonding. This study contributes to the understanding of host-guest interactions in crystal engineering, showcasing how nitro-substituted benzene derivatives can serve as versatile inclusion hosts (Pigge, Zheng, & Rath, 2000).

Luminescent Probes and Sensing Applications

Luminescent Probes for Metal Ions and Explosives Detection

A study utilized 1,3,5-tris(4-bromophenyl)benzene derivatives to synthesize a series of porous covalent organic polymers (COPs), which exhibited a wide color range of emission peaks. These COPs demonstrated potential as luminescent sensors for the selective sensing of nitroaromatic explosives and metal ions, highlighting the application of nitro-substituted benzene derivatives in the development of advanced sensing materials (Guo & Cao, 2015).

Molecular Electronics and Charge Transfer

Molecular Electronic Device with Negative Differential Resistance

The use of a molecule containing a nitroamine redox center in an electronic device exhibited remarkable characteristics such as negative differential resistance and a significant on-off peak-to-valley ratio. This research illustrates the potential of nitro-substituted benzene derivatives in molecular electronics, where they can contribute to the development of devices with unique electronic properties (Chen, Reed, Rawlett, & Tour, 1999).

Safety and Hazards

“Benzene, 1-nitro-4-(tribromomethyl)-” is classified as having acute toxicity (oral, dermal, inhalation), skin irritation, eye irritation, and specific target organ toxicity (single exposure, respiratory system) . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

1-nitro-4-(tribromomethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br3NO2/c8-7(9,10)5-1-3-6(4-2-5)11(12)13/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZRLXWDWGAGBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(Br)(Br)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565453 | |

| Record name | 1-Nitro-4-(tribromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14505-17-0 | |

| Record name | 1-Nitro-4-(tribromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-α,α,α-tribromotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, hexakis[(4-nonylphenyl)ethynyl]-](/img/structure/B3047737.png)

![rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid, cis](/img/structure/B3047738.png)

![tert-Butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B3047744.png)